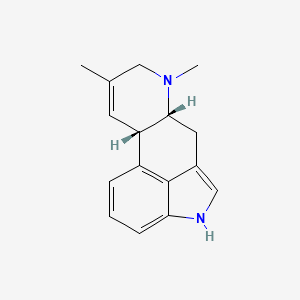
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is a chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. These compounds have been studied extensively for their pharmacological properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the ergoline skeleton. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ergoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use in treating migraines and other neurological conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways and biological responses.
相似化合物的比较
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychedelic effects.
Ergotamine: Used in the treatment of migraines.
Ergine: Found in certain plant species and known for its psychoactive properties.
Each of these compounds has unique structural features and biological activities, making them distinct from one another. Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is unique in its specific chemical structure and the resulting pharmacological properties.
属性
CAS 编号 |
82597-81-7 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
(6aR,10aS)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15+/m0/s1 |
InChI 键 |
XJOOMMHNYOJWCZ-DZGCQCFKSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
规范 SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


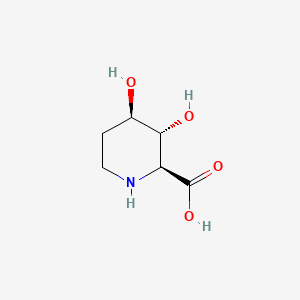
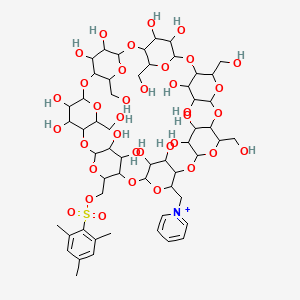
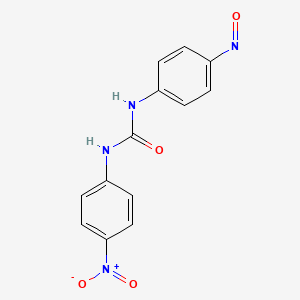
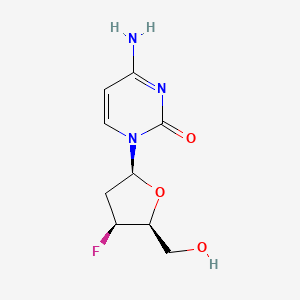
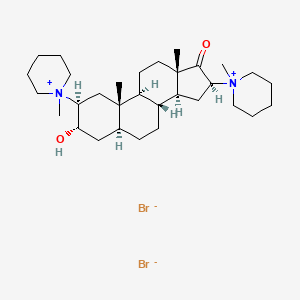
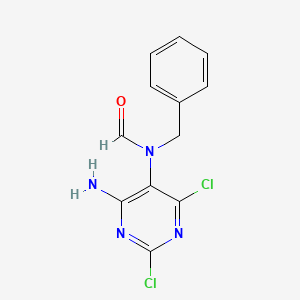

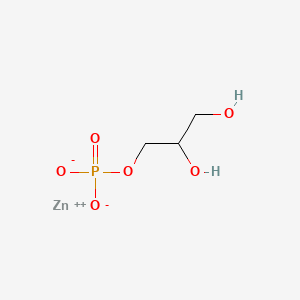
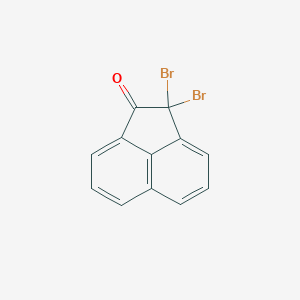

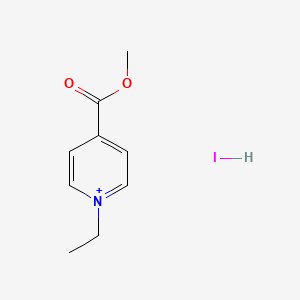
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
